molecular formula C19H24N2O4S B2663310 N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide CAS No. 1705734-79-7

N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide

Cat. No.: B2663310
CAS No.: 1705734-79-7
M. Wt: 376.47
InChI Key: ZGPCJWAQGKFGLO-UHFFFAOYSA-N
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Description

Historical Evolution of Sulfamoyl Compounds in Chemical Literature

The discovery of sulfonamides in the early 20th century marked a paradigm shift in antimicrobial therapy. Gerhard Domagk’s identification of prontosil (a sulfonamide-containing azo dye) in 1932 demonstrated unprecedented efficacy against streptococcal infections, catalyzing systematic exploration of sulfonamide derivatives. Sulfamoyl groups (–SO₂–NH–) emerged as pivotal pharmacophores due to their electronic versatility and capacity for hydrogen bonding. Early synthetic efforts, such as the reaction of secondary amines with sulfuryl fluoride (SO₂F₂), established foundational methods for sulfamoyl fluorides. By the mid-20th century, propanamide-sulfonamide hybrids began attracting attention for their balanced lipophilicity and bioavailability, enabling targeted modifications for diverse therapeutic applications.

Table 1: Milestones in Sulfamoyl Compound Development

Era Key Advancement Significance
1930s Discovery of prontosil’s antibacterial effects Validated sulfonamides as therapeutic agents
1950s Synthesis of sulfamoyl fluorides Enabled modular derivatization strategies
1980s Propanamide-sulfonamide hybrid designs Optimized pharmacokinetic profiles
2020s Radical-based sulfamoylation techniques Expanded substrate scope and efficiency

Academic Significance of Propanamide-Sulfonamide Based Compounds

Propanamide-sulfonamide hybrids exhibit unique stereoelectronic properties that facilitate interactions with biological targets. For instance, famotidine sulfamoyl propanamide (C₈H₁₄N₆O₃S₃) demonstrates how sulfamoyl groups enhance binding affinity to histamine receptors. The compound’s guanidinothiazole moiety synergizes with the sulfamoyl-propanamide backbone to modulate enzymatic activity, a design principle replicated in kinase inhibitors and antimicrobial agents. Academic studies emphasize the role of:

  • Conformational flexibility : The propanamide chain adopts multiple rotameric states, enabling adaptive binding.
  • Electron-withdrawing effects : Sulfamoyl groups polarize adjacent bonds, enhancing reactivity in nucleophilic substitutions.

Table 2: Representative Propanamide-Sulfonamide Hybrids

Compound Structural Features Academic Application
Famotidine sulfamoyl propanamide Guanidinothiazole-sulfamoyl linkage Enzyme inhibition studies
2-((2-Bromo-4-methylphenyl)sulfonamido) propanamide Brominated aromatic system Anticancer lead optimization
N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide Hydroxy-phenylpropyl substituent Structure-activity relationship models

Theoretical Framework Development for Sulfamoyl Derivatives

Theoretical models for sulfamoyl propanamides integrate quantum mechanical calculations and molecular dynamics simulations. Density functional theory (DFT) analyses reveal that the sulfamoyl group’s resonance stabilization ($$ \Delta G^\ddagger \approx 12.3 \, \text{kcal/mol} $$) governs its reactivity in nucleophilic acyl substitutions. Key principles include:

  • Resonance-assisted hydrogen bonding : The sulfamoyl NH group participates in strong hydrogen bonds ($$ \text{p}K_a \approx 10.2 $$), critical for protein-ligand interactions.
  • Steric effects of propanamide chains : Bulky substituents at the propanamide nitrogen hinder rotation, favoring bioactive conformers.

Recent advances in copper-catalyzed hydrosulfamoylation (e.g., using SO₂ and amines) demonstrate how mechanistic insights drive synthetic innovation. These methods achieve $$ >90\% $$ yields under mild conditions, underscoring the synergy between theory and practice.

Contemporary Research Landscape and Knowledge Frontiers

Current research prioritizes modular synthesis and target-specific design. For example, sulfamoyl benzamide derivatives (e.g., $$ N $$-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) exhibit nanomolar inhibition of human NTPDases, highlighting their potential in treating thrombosis and cancer. Emerging strategies include:

  • Radical sulfamoylation : Photocatalytic generation of sulfamoyl radicals ($$ \cdot \text{SO}2\text{NH}2 $$) enables C–H functionalization of alkenes and alkynes.
  • Computational fragment-based design : Machine learning models predict sulfamoyl-propanamide interactions with orphan GPCRs, accelerating drug discovery.

Table 3: Recent Innovations in Sulfamoyl Propanamide Synthesis

Methodology Substrate Scope Key Advantage
Copper-catalyzed hydrosulfamoylation Alkenes, alkynes Ambient temperature, broad functional group tolerance
Hofmann rearrangement of sulfonamides Cyclic amines High regioselectivity
Carbodiimide coupling Aryl sulfonamides Enables late-stage diversification

Properties

IUPAC Name

N-[4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)11-16)26(24,25)20-13-17(22)12-15-7-5-4-6-8-15/h4-11,17,20,22H,3,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPCJWAQGKFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-phenylpropyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for

Biological Activity

N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide, also known by its CAS number 1705734-79-7, is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C19H24N2O4S, with a molecular weight of 376.5 g/mol. The structure includes a sulfamoyl group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC19H24N2O4S
Molecular Weight376.5 g/mol
CAS Number1705734-79-7

Research indicates that compounds with similar structures often exert their biological effects through modulation of inflammatory pathways. For instance, the compound MHPAP (Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate), which shares structural similarities, has been shown to inhibit key inflammatory cytokines such as IL-6 and TNF-alpha in monocyte/macrophage-like cells. This inhibition occurs through the blockade of the NF-kB signaling pathway, a crucial mediator in inflammation and cancer progression .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell lines.

Key Findings:

  • Inhibition of IL-6, IL-1beta, and TNF-alpha production in lipopolysaccharide (LPS)-stimulated THP-1 cells.
  • Suppression of NF-kB p65 phosphorylation, indicating interference with the inflammatory signaling cascade .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds that inhibit inflammatory pathways are often explored for their roles in cancer therapy due to the link between chronic inflammation and cancer progression.

Case Studies:

  • Study on Cytokine Inhibition: A study highlighted that MHPAP significantly inhibited inflammatory cytokines in both THP-1 cells and human peripheral blood mononuclear cells (PBMCs), suggesting that similar derivatives could have therapeutic implications in cancer treatment .
  • In Silico Analysis: Computational studies have indicated that the compound may bind effectively to IKK, a kinase involved in the NF-kB pathway, further supporting its potential as an anti-inflammatory and anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, particularly sulfamoyl, propanamide, or aromatic substituents:

(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 7, )
  • Molecular Formula : C₂₄H₂₂N₄O₄S
  • Key Features :
    • Propanamide backbone with a 6-methoxynaphthyl group.
    • Sulfamoyl group linked to a 4-methylpyrimidin-2-yl substituent.
    • Higher molecular weight (462.52 g/mol) compared to the target compound.
  • Elemental Analysis :
    • Calculated: C (62.32%), H (4.79%), N (12.87%), S (6.93%).
    • Found: C (62.49%), H (4.98%), N (12.73%), S (6.98%) .
  • Comparison :
    • The methoxynaphthyl group enhances lipophilicity, whereas the target compound’s hydroxy-phenylpropyl group may improve solubility via hydrogen bonding.
Hydroxyureido-L-3-phenylpropanamide Derivatives ()
  • Examples :
    • N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4).
    • N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5).
  • Key Features :
    • Hydroxamic acid moieties for metal chelation.
    • Cyclohexane or benzhydryl substituents for steric bulk.
  • Comparison :
    • The target compound lacks hydroxamic acid groups but shares the phenylpropanamide scaffold, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. receptor binding).
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
  • Molecular Formula : C₂₄H₂₃N₅O₅S
  • Key Features :
    • Pentanamide backbone with a dioxoisoindolinyl group.
    • Pyridin-2-yl substituent on the sulfamoyl group.
  • Elemental Analysis :
    • Calculated: C (58.59%), H (4.81%), N (14.32%), S (6.69%).
    • Found: C (58.41%), H (4.70%), N (14.19%), S (6.50%) .
Molecular Weight and Lipophilicity
  • Target Compound : Estimated molecular weight ~400–450 g/mol (based on formula derivation).
  • Compound 7 : 462.52 g/mol; higher lipophilicity due to methoxynaphthyl and pyrimidinyl groups .
  • Compound : 493.53 g/mol; increased size from the pentanamide backbone .

Functional Group Impact on Bioactivity (Hypothetical)

  • Hydroxy Group (Target Compound) : May enhance solubility and hydrogen-bonding interactions with biological targets.
  • Methoxy Group (Compound 7) : Increases metabolic stability but reduces polarity .
  • Pyridinyl Substituents () : Improve binding to aromatic residues in enzyme active sites .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Elemental Analysis (C/H/N/S)
Target Compound ~C₁₉H₂₃N₃O₄S ~400–450 2-hydroxy-3-phenylpropyl, methyl Not available
Compound 7 () C₂₄H₂₂N₄O₄S 462.52 6-methoxynaphthyl, 4-methylpyrimidinyl 62.49/4.98/12.73/6.98
Compound C₂₄H₂₃N₅O₅S 493.53 1,3-dioxoisoindolinyl, pyridin-2-yl 58.41/4.70/14.19/6.50

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